molecular formula C6H3BrF2Zn B13720524 zinc;1,3-difluorobenzene-5-ide;bromide

zinc;1,3-difluorobenzene-5-ide;bromide

Cat. No.: B13720524
M. Wt: 258.4 g/mol
InChI Key: SKCZKVTYRKONND-UHFFFAOYSA-M
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Description

Zinc;1,3-difluorobenzene-5-ide;bromide is a chemical compound that combines zinc with a fluorinated aromatic ring and a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;1,3-difluorobenzene-5-ide;bromide typically involves the reaction of 1,3-difluorobenzene with a zinc reagent in the presence of a bromide source. One common method involves the use of 1,3-difluorobenzene and zinc bromide in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, often nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Zinc;1,3-difluorobenzene-5-ide;bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium or nickel catalysts are often employed under inert conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated alcohols or ethers, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Zinc;1,3-difluorobenzene-5-ide;bromide has several applications in scientific research:

Mechanism of Action

The mechanism by which zinc;1,3-difluorobenzene-5-ide;bromide exerts its effects involves interactions with various molecular targets. The zinc center can coordinate with electron-rich sites on proteins or other biomolecules, influencing their activity. The fluorinated aromatic ring can participate in π-π interactions or hydrogen bonding, further modulating the compound’s behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc;1,3-difluorobenzene-5-ide;bromide is unique due to its specific combination of zinc, fluorinated aromatic ring, and bromide ion

Properties

Molecular Formula

C6H3BrF2Zn

Molecular Weight

258.4 g/mol

IUPAC Name

zinc;1,3-difluorobenzene-5-ide;bromide

InChI

InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1

InChI Key

SKCZKVTYRKONND-UHFFFAOYSA-M

Canonical SMILES

C1=[C-]C=C(C=C1F)F.[Zn+2].[Br-]

Origin of Product

United States

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